molecular formula C8H12O2 B15323463 rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

Cat. No.: B15323463
M. Wt: 140.18 g/mol
InChI Key: GVFZEYUGMDHNHE-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is a racemic bicyclic ether-alcohol characterized by a 9-oxabicyclo[3.3.1]nonane core with a hydroxyl group at position 2 and a double bond at position 4. The compound’s structure includes three stereocenters (1R,2R,5R), but the "rac" designation indicates a racemic mixture, implying unresolved stereochemistry at these centers. Its molecular formula is inferred to be C₈H₁₂O₂ (based on bicyclo[3.3.1]non-6-en-2-ol), with a molecular weight of 140.18 g/mol.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol

InChI

InChI=1S/C8H12O2/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6-9H,3-5H2/t6-,7+,8+/m0/s1

InChI Key

GVFZEYUGMDHNHE-XLPZGREQSA-N

Isomeric SMILES

C1C[C@H]([C@H]2CC=C[C@@H]1O2)O

Canonical SMILES

C1CC(C2CC=CC1O2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a [5+2] cycloaddition reaction, where a suitable diene and dienophile are reacted in the presence of a catalyst to form the bicyclic structure .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimization of reaction conditions such as temperature, pressure, and the use of efficient catalysts to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and physicochemical distinctions between rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol and related bicyclic compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heteroatoms Stereochemistry Key Differences
This compound (Target) C₈H₁₂O₂ 140.18 Hydroxyl, alkene, ether O Racemic (1R,2R,5R) Reference compound with alkene and hydroxyl.
9-Oxabicyclo[3.3.1]nonane-2,6-diol C₈H₁₄O₃ 158.20 Two hydroxyls, ether O Undefined stereocenters No alkene; additional hydroxyl increases polarity and hydrogen-bonding capacity .
rac-(1R,2R,5R,6R)-6-(Acetyloxy)-9-azabicyclo[3.3.1]nonan-2-yl acetate hydrochloride C₁₂H₂₀ClNO₄ 277.70 Acetate esters, hydrochloride salt, aza N, Cl, O Defined (1R,2R,5R,6R) Nitrogen replaces oxygen; esterification and salt form alter solubility/reactivity .
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride Not explicitly given 152.15 (Enamine entry) Ketone, hydrochloride salt, mixed O/N N, O, Cl Not specified Mixed heteroatoms (O/N); ketone introduces electrophilic reactivity .

Key Observations:

Structural Modifications: Heteroatom Substitution: Replacement of the oxygen bridge (9-oxa) with nitrogen (9-aza) significantly alters electronic properties and hydrogen-bonding capacity. For example, the azabicyclo derivative (C₁₂H₂₀ClNO₄) is ionizable due to the hydrochloride salt, enhancing water solubility compared to the neutral oxabicyclo target . Functional Groups: The presence of acetate esters in the azabicyclo compound introduces hydrolyzable groups, whereas the diol (C₈H₁₄O₃) exhibits higher hydrophilicity due to two hydroxyls .

Stereochemical Considerations :

  • The target compound’s racemic nature contrasts with the defined stereochemistry of the azabicyclo acetate derivative (1R,2R,5R,6R). Undefined stereocenters in the diol (C₈H₁₄O₃) may complicate its synthetic utility or biological interactions .

Physicochemical Properties: Molecular Weight: The target (140.18 g/mol) is smaller than the azabicyclo hydrochloride (277.70 g/mol), reflecting differences in substituents and heteroatoms. Solubility: The hydrochloride salt (C₁₂H₂₀ClNO₄) is likely water-soluble, whereas the target’s hydroxyl and alkene may favor organic solvents.

The diol (C₈H₁₄O₃) could serve as a precursor for further functionalization, though undefined stereochemistry may limit its application in asymmetric synthesis .

Research Findings and Gaps

  • Synthetic Utility: The ketone-containing 3-oxa-9-azabicyclo[3.3.1]nonan-7-one (C₅H₆O₃) may act as an electrophilic intermediate in heterocyclic synthesis .

Biological Activity

The compound rac-(1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol is a bicyclic structure recognized for its potential biological activity. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H12O2
  • Molecular Weight : 140.18 g/mol
  • IUPAC Name : (1R,2R,5R)-9-oxabicyclo[3.3.1]non-6-en-2-ol
PropertyValue
LogP0.66
Polar Surface Area (Å)29
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

The biological activity of this compound is attributed to its interactions with specific molecular targets that influence various biochemical pathways. These interactions can lead to significant physiological effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, a study involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics.

Table 1: Cytotoxicity against Cancer Cell Lines

Cell LineInhibition Rate (%)IC50 (μM)
A549 (Lung)1008.99
HepG2 (Liver)99.986.92
DU145 (Prostate)99.937.89
MCF7 (Breast)100.398.26

These findings indicate a strong inhibition of cell proliferation across multiple cancer types, suggesting a broad-spectrum antitumor effect.

Mechanism of Antitumor Action

The compound's antitumor activity appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : It induces S-phase arrest in HepG2 cells, preventing progression through the cell cycle.
  • Apoptosis Induction : The compound activates apoptotic pathways characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
  • Mitochondrial Dysfunction : It triggers mitochondrial-related apoptosis pathways leading to the activation of caspase-3.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Activity :
    • Researchers evaluated the compound's efficacy against various cancer cell lines using MTT assays.
    • Results indicated that it outperformed some conventional chemotherapeutics in terms of cytotoxicity and inhibition rates.
  • Mechanistic Studies :
    • Molecular docking studies suggested that the compound interacts with key proteins involved in cell signaling pathways associated with cancer progression.
    • Further investigations revealed its potential as a farnesyltransferase inhibitor, which is crucial for cancer cell growth and survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.